molecular formula C10H16N4 B1431398 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene CAS No. 1375473-71-4

3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene

Cat. No.: B1431398
CAS No.: 1375473-71-4
M. Wt: 192.26 g/mol
InChI Key: OPSJSZUAZHBYHJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7300^{2,6}]dodeca-2(6),4-diene is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C10H14N4, and it has a molecular weight of 206.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-7-9-10(13(2)12-7)14-5-3-4-8(14)6-11-9/h8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSJSZUAZHBYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCC3N2CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene
Reactant of Route 2
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene
Reactant of Route 3
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene
Reactant of Route 4
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene
Reactant of Route 5
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene
Reactant of Route 6
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene

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